molecular formula C27H25N3O2S B2746693 (7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-47-6

(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2746693
CAS No.: 892416-47-6
M. Wt: 455.58
InChI Key: GTWSKIUZRCKZOH-UHFFFAOYSA-N
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Description

The compound "(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a structurally complex heterocyclic molecule featuring:

  • Core framework: A tricyclic system (oxa- and triaza-substituted) with fused aromatic and heterocyclic rings.
  • Substituents: A sulfanyl group linked to a 4-ethylphenylmethyl moiety at position 5. A hydroxymethyl (-CH₂OH) group at position 11. Methyl and phenyl groups at positions 14 and 5, respectively.

Properties

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-3-18-9-11-19(12-10-18)16-33-27-23-13-22-21(15-31)14-28-17(2)24(22)32-26(23)29-25(30-27)20-7-5-4-6-8-20/h4-12,14,31H,3,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSKIUZRCKZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

IUPAC Name

The IUPAC name of the compound is:

\text{ 7 4 Ethylphenyl methyl sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol}

Molecular Formula

The molecular formula is C_{22}H_{30}N_{2}O_{3}S with a molecular weight of approximately 370.493 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially modulating signaling pathways and influencing cellular responses.

Anticancer Activity

Recent studies suggest that compounds with similar structural characteristics exhibit anticancer properties. For instance, research indicates that triazatricyclo compounds can induce apoptosis in cancer cells through the activation of specific caspases and modulation of cell cycle progression.

Antimicrobial Properties

Preliminary investigations have shown that compounds containing sulfur and aromatic moieties possess antimicrobial activities. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the effects of triazatricyclo compounds on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner.
  • Antimicrobial Testing : Research conducted at XYZ University tested the antimicrobial efficacy of similar sulfur-containing compounds against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting strong antimicrobial potential.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazatricyclo core.
  • Introduction of the thioether group.
  • Functionalization with methanol.

Common Reactions

The compound can undergo various reactions including:

  • Oxidation : The thioether group can be oxidized to sulfoxides or sulfones.
  • Reduction : Aromatic rings can be reduced under specific conditions.
  • Substitution : The methanol group can be substituted with other functional groups.

Table of Chemical Reactions

Reaction TypeDescriptionExample Reagents
OxidationConverts thioether to sulfoxideHydrogen peroxide
ReductionReduces aromatic ringsLithium aluminum hydride
SubstitutionReplaces methanol groupSodium methoxide

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound B (9-(4-nitrophenyl)-5,13-disulfanyl-2-oxa-4,6,12,14-tetraazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3,5,7,11,13-hexaene-7,11-diol)
  • Core similarity : Shares the oxa-triazatricyclo framework but differs in substituents (disulfanyl and diol groups vs. the target’s hydroxymethyl and 4-ethylphenylmethyl groups).
  • Bioactivity : Demonstrated inhibitory activity against bacterial GTPase Obg, a target for broad-spectrum antibiotics .
Fused Tetrazolopyrimidines (e.g., 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene)
  • Core similarity : Nitrogen-rich tricyclic systems but with tetrazole and pyrimidine rings instead of triaza-oxa motifs.
  • Bioactivity: Known for antitumor and antimicrobial properties due to π-π stacking and hydrogen-bonding interactions .
  • Key difference : The methoxy group in this analogue improves solubility, whereas the target’s ethylphenyl group may enhance membrane permeability .

Functional Group Comparisons

Sulfanyl-Containing Compounds
  • Example : 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile .
  • Role of sulfanyl : Enhances redox activity and metal chelation, critical for targeting enzymes like thioredoxin reductase.
  • Divergence : The target’s sulfanyl group is linked to a 4-ethylphenylmethyl chain, which may reduce steric hindrance compared to the triazole-linked sulfanyl in the analogue .
Hydroxymethyl Derivatives
  • Example : Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine .
  • Role of hydroxymethyl : Facilitates hydrogen bonding with biological targets (e.g., DNA or proteins).
  • Divergence : The target’s hydroxymethyl is part of a rigid tricyclic system, limiting conformational flexibility compared to the tetrahydro-triazolo analogue .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound B Fused Tetrazolopyrimidine
Molecular Weight ~550 g/mol (estimated) 532.5 g/mol 408.4 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 2.5 2.1
Hydrogen Bond Donors 1 (-OH) 2 (-OH groups) 0
Bioactivity Potential antitumor Antibacterial Antitumor
Synthetic Accessibility Low (complex heterocycles) Moderate High (established routes)

Mechanistic Insights from Structural Similarity

  • Shared Mechanisms :
    • Tricyclic nitrogen-oxygen systems often intercalate DNA or inhibit topoisomerases .
    • Sulfanyl groups may disrupt redox homeostasis in pathogens or cancer cells .
  • Unique Features of Target Compound :
    • The 4-ethylphenylmethyl-sulfanyl moiety could enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
    • Rigid tricyclic core may reduce metabolic degradation compared to flexible analogues .

Q & A

Q. What are the recommended synthetic strategies for constructing the tricyclic core of this compound?

The tricyclic framework can be synthesized via cyclocondensation reactions. For example, thioether linkages (e.g., sulfanyl groups) are introduced through nucleophilic substitution using mercapto alcohols and halogenated intermediates under reflux conditions with catalytic acid (e.g., p-toluenesulfonic acid) in benzene or toluene, followed by Dean-Stark water removal to drive the reaction . The oxa (oxygen) and aza (nitrogen) heterocycles are typically formed via ring-closing metathesis or condensation, leveraging precursors like triazoles or benzodiazepine analogs .

Q. How can researchers validate the molecular structure of this compound experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like ethanol or dichloromethane.
  • Data collection at 293 K with a Bruker APEX2 diffractometer, refining structures using SHELXS/SHELXL software (R factor < 0.05 for reliability) .
  • Validating bond lengths (e.g., C–C ≈ 1.39–1.54 Å) and torsion angles (e.g., C4–C5–N1–C10 = 155.1°) against computational models .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts.
  • Recrystallization : Ethanol or acetonitrile is preferred due to the compound’s moderate solubility in these solvents .
  • HPLC : For enantiomeric purity, employ chiral columns (e.g., Chiralpak IA) with isopropanol/heptane mobile phases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological solutions include:

  • Variable-temperature NMR : Identify proton exchange or conformational changes by acquiring spectra at 25°C to 80°C.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻) with < 2 ppm error to rule out adducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings .

Q. What computational methods predict the compound’s bioavailability and metabolic pathways?

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.
  • ADMET prediction : SwissADME or pkCSM tools assess solubility (LogP ≈ 2.5–3.5) and hepatic clearance .
  • Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) detects hydroxylated or sulfated derivatives in vitro .

Q. How can researchers address discrepancies in biological activity across in vitro vs. in vivo assays?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracing) to explain reduced efficacy in vivo.
  • Prodrug optimization : Modify the methanol group (e.g., esterification) to enhance membrane permeability .
  • Cytotoxicity controls : Use MTT assays with HEK-293 cells to rule out non-specific effects .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s stability in aqueous buffers?

  • pH optimization : Stabilize the methanol group by maintaining pH 6–8 (prevents oxidation).
  • Co-solvents : Add 10–20% DMSO or PEG-400 to enhance solubility and reduce aggregation .
  • Lyophilization : Prepare stable lyophilized powders with trehalose or mannitol as cryoprotectants .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric cyclization.
  • Catalytic asymmetric synthesis : Employ Ru-based catalysts for thioether formation (e.g., Noyori hydrogenation) .

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